molecular formula C25H27Cl2NO4 B342289 Decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

Decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B342289
M. Wt: 476.4 g/mol
InChI Key: VSHISKBQDGDYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a decyl ester group attached to a benzoate moiety, which is further substituted with a dichloro-dioxo-isoindoline group. The molecular formula of this compound is C23H23Cl2NO5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Decyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

Decyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The dichloro-dioxo-isoindoline group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: This compound lacks the decyl ester group but shares the core structure.

    4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid methyl ester: Similar structure with a methyl ester group instead of a decyl ester.

    4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid octyl ester: Similar structure with an octyl ester group.

Uniqueness

The uniqueness of Decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate lies in its decyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .

Properties

Molecular Formula

C25H27Cl2NO4

Molecular Weight

476.4 g/mol

IUPAC Name

decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C25H27Cl2NO4/c1-2-3-4-5-6-7-8-9-14-32-25(31)17-10-12-18(13-11-17)28-23(29)19-15-21(26)22(27)16-20(19)24(28)30/h10-13,15-16H,2-9,14H2,1H3

InChI Key

VSHISKBQDGDYHX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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